Cas no 1804888-70-7 (2'-Chloro-4'-methyl-3'-nitroacetophenone)

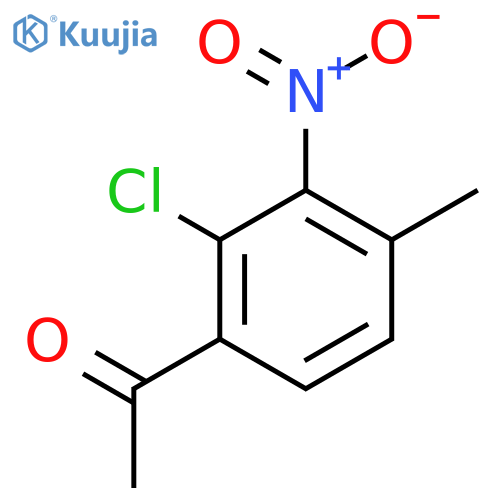

1804888-70-7 structure

商品名:2'-Chloro-4'-methyl-3'-nitroacetophenone

CAS番号:1804888-70-7

MF:C9H8ClNO3

メガワット:213.617721557617

CID:5001114

2'-Chloro-4'-methyl-3'-nitroacetophenone 化学的及び物理的性質

名前と識別子

-

- 2'-Chloro-4'-methyl-3'-nitroacetophenone

-

- インチ: 1S/C9H8ClNO3/c1-5-3-4-7(6(2)12)8(10)9(5)11(13)14/h3-4H,1-2H3

- InChIKey: XVAXXPUWFGDNEB-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(C)=O)C=CC(C)=C1[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 251

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 62.9

2'-Chloro-4'-methyl-3'-nitroacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010014921-1g |

2'-Chloro-4'-methyl-3'-nitroacetophenone |

1804888-70-7 | 97% | 1g |

1,549.60 USD | 2021-07-05 |

2'-Chloro-4'-methyl-3'-nitroacetophenone 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

1804888-70-7 (2'-Chloro-4'-methyl-3'-nitroacetophenone) 関連製品

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量